N-(4-Chlorobenzylidene)-O-toluidine
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Overview
Description
N-(4-Chlorobenzylidene)-O-toluidine is an organic compound belonging to the class of Schiff bases It is characterized by the presence of a benzylidene group attached to a nitrogen atom, which is further connected to a toluene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorobenzylidene)-O-toluidine can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and O-toluidine. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and adding a catalytic amount of an acid, such as acetic acid. The mixture is then heated under reflux conditions for several hours until the reaction is complete. The product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzylidene)-O-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(4-Chlorobenzylidene)-O-toluidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and reduce leukocyte migration .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrobenzylidene)aniline: Similar structure but with a nitro group instead of a chloro group.
N-(4-Methylbenzylidene)-4-methylaniline: Similar structure but with methyl groups instead of chloro and toluene groups.
Benzyl cyanide: An important precursor in organic chemistry with a different functional group.
Uniqueness
N-(4-Chlorobenzylidene)-O-toluidine is unique due to the presence of both chloro and toluene groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
33630-00-1 |
---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-4-2-3-5-14(11)16-10-12-6-8-13(15)9-7-12/h2-10H,1H3 |
InChI Key |
PNCLGTWPAKYJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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